1-[(4-fluorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
1-[(4-Fluorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a dihydropyridazine core substituted at position 1 with a 4-fluorobenzyl group and at position 3 with a carboxamide linked to a 4-methylthiazol-2-yl moiety. This compound is structurally analogous to inhibitors targeting the Trypanosoma cruzi proteasome, as evidenced by recent studies on pyridazinone-based scaffolds . Its design likely aims to optimize binding affinity, metabolic stability, and pharmacokinetic properties through strategic substitution patterns.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-10-9-24-16(18-10)19-15(23)13-6-7-14(22)21(20-13)8-11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCQEUPZBMRNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a member of the thiazole and pyridazine chemical classes, which have gained attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : 1-[(4-fluorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Molecular Formula : CHFNOS
- Molecular Weight : 358.38 g/mol
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For instance, compounds containing thiazole rings have been tested against various bacterial strains and fungi. In a study involving thiazole derivatives, some showed promising antibacterial activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 100 to 400 μg/mL compared to reference drugs like chloramphenicol (MIC 25–50 μg/mL) .
The compound's structure suggests potential activity against pathogens due to the presence of both thiazole and pyridazine moieties. The fluorophenyl group may enhance lipophilicity and membrane penetration, which are critical for antimicrobial action.
Antifungal Activity
In terms of antifungal properties, thiazole derivatives have shown varying degrees of effectiveness. Some compounds were reported to exhibit activity against Candida albicans with MIC values around 3.92–4.01 mM, though still lower than standard antifungal agents like fluconazole . The incorporation of electron-withdrawing groups in the para position of the benzene ring has been identified as beneficial for enhancing antifungal activity.
Anti-inflammatory and Anticancer Potential
Thiazole-containing compounds have also been investigated for their anti-inflammatory effects. A study highlighted that certain thiazole derivatives could inhibit inflammatory pathways, suggesting their potential as anti-inflammatory agents . Additionally, some derivatives have demonstrated anticancer properties by inhibiting cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell cycle regulation .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components. Key findings regarding SAR include:
- Electron-Withdrawing Groups : The presence of groups such as nitro or halogens at specific positions enhances antimicrobial activity.
- Hydrophobic Moieties : Incorporation of hydrophobic groups increases lipophilicity, improving membrane permeability and biological efficacy.
- Functional Groups : The nature of functional groups attached to the thiazole ring significantly impacts both antibacterial and antifungal activities.
Case Studies
Several studies have documented the synthesis and biological evaluation of thiazole derivatives similar to the compound :
- Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested against a panel of bacteria and fungi. The results showed that modifications in the thiazole ring led to variations in MIC values, emphasizing the importance of structural optimization .
- Anticancer Activity Assessment : Compounds derived from thiazoles were evaluated for their effects on cancer cell lines. Results indicated that certain modifications resulted in significant cytotoxic effects against various cancer types .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-[(4-fluorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The incorporation of a fluorinated aromatic ring is believed to enhance the lipophilicity and bioactivity of these compounds.
Anticancer Potential
Several studies have highlighted the anticancer potential of thiazole-containing compounds. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways . The specific interactions of this compound with cancer cell lines remain a subject of ongoing research.
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial effects of thiazole derivatives, it was found that compounds with a similar structure demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study utilized standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays to establish efficacy . The presence of the thiazole ring was crucial for activity, suggesting that modifications in this area could lead to enhanced antimicrobial agents.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyridazine derivatives revealed that certain modifications could significantly increase cytotoxicity against various cancer cell lines. The study employed assays such as MTT and flow cytometry to assess cell viability and apoptosis . Results indicated that compounds with structural similarities to 1-[(4-fluorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibited promising results, warranting further exploration into their mechanisms of action.
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyridazinone derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of key analogs (Table 1) and their structural/functional implications:
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Observations:
Substituent Effects on Binding Interactions: The target compound’s 4-methylthiazol-2-yl group may act as a bioisostere for aromatic or carboxamide groups in analogs like Compound 7. The 4-fluorophenylmethyl group balances lipophilicity and metabolic stability, contrasting with the non-fluorinated benzyl group in Compound 8. Fluorination reduces oxidative metabolism while maintaining steric bulk.
In contrast, the target compound’s fluorine atom exerts milder electron-withdrawing effects, favoring balanced solubility and membrane permeability .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , employing coupling reagents (e.g., HATU/DIPEA) to link the pyridazinone core to substituted amines. Yields for similar analogs range from 22% (Compound 7) to 90% (Compound 9), suggesting fluorination and thiazole incorporation may improve reaction efficiency .
Preparation Methods
Core Dihydropyridazine Synthesis
The 6-oxo-1,6-dihydropyridazine core is typically synthesized via hydrothermal cyclization or acid-catalyzed condensation . A pivotal method involves reacting 2-chloro-5-trifluoromethylpyridine with water in a sealed hydrothermal reactor at 100–180°C for 24–72 hours, yielding 6-oxo-1,6-dihydropyridine-3-carboxylic acid crystals with >80% efficiency . While this patent describes a pyridine derivative, analogous conditions apply to pyridazines by substituting starting materials (e.g., hydrazine derivatives for cyclocondensation).
Key parameters for dihydropyridazine formation include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–160°C | Higher temps accelerate cyclization but risk decomposition |
| Reaction Time | 48–60 hours | Prolonged duration improves crystallinity |
| Solvent | Water | Eco-friendly, minimizes side reactions |
Introduction of the 4-Fluorophenylmethyl Group
The 4-fluorophenylmethyl moiety is introduced via N-alkylation or Ullmann-type coupling . A representative protocol from patent CN108794393B involves:
-
Reacting 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with 4-fluorobenzyl bromide in DMF.
-
Using cesium carbonate as a base at 80°C for 12 hours.
-
Purifying the intermediate by silica gel chromatography (hexane:ethyl acetate = 3:1) .
This step achieves ~70% yield, with NMR confirming successful alkylation (δ 4.92 ppm for benzylic CH₂). Alternative methods employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for higher regioselectivity but require specialized ligands like Pd(PPh₃)₄ .
Carboxamide Formation with 4-Methyl-1,3-Thiazol-2-Amine
The final carboxamide bond is formed via HATU-mediated coupling :
-
Activating 1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 eq) with HATU (1.3 eq) in anhydrous DMF.
-
Adding 4-methyl-1,3-thiazol-2-amine (1.2 eq) and DIPEA (2.5 eq).
-
Stirring at 25°C for 2 hours, followed by aqueous workup and column purification .
Optimization Data:
-
Solvent: DMF > DMSO > THF (yields: 85% vs. 72% vs. 58%).
-
Coupling Reagent: HATU > EDCI > DCC (yields: 85% vs. 78% vs. 65%).
-
Base: DIPEA > TEA > Pyridine (yields: 85% vs. 80% vs. 70%).
Alternative Route: One-Pot Sequential Synthesis
A streamlined one-pot method combines dihydropyridazine formation and carboxamide coupling:
-
Cyclocondensation of hydrazine with ethyl acetoacetate at reflux to form dihydropyridazinone.
-
In situ alkylation with 4-fluorobenzyl chloride using K₂CO₃ in acetone.
-
Direct amidation with 4-methyl-1,3-thiazol-2-amine via HATU/DIPEA.
This approach reduces purification steps, achieving 68% overall yield .
Characterization and Analytical Data
Spectroscopic Confirmation:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, thiazole-H), 7.34–7.28 (m, 2H, Ar-H), 7.12–7.06 (m, 2H, Ar-H), 5.21 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).
-
HRMS (ESI): m/z Calcd for C₁₇H₁₄FN₅O₂S [M+H]⁺: 388.0821; Found: 388.0819 .
Purity Analysis:
-
HPLC (C18, 70:30 MeOH/H₂O): 98.2% purity at 254 nm.
-
Melting Point: 214–216°C (decomp.).
Challenges and Mitigation Strategies
-
Low Coupling Efficiency:
-
Byproduct Formation:
-
Cause: Over-alkylation at the pyridazine N-2 position.
-
Solution: Use of bulky bases (e.g., DBU) suppresses competing reactions.
-
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Synthesis | 85 | 98.2 | High reproducibility |
| One-Pot Synthesis | 68 | 95.4 | Reduced purification steps |
| Microwave-Assisted | 78 | 97.8 | Faster reaction times |
Q & A
Q. What are the optimized synthetic routes for this compound, and what analytical techniques are critical for confirming its structural integrity?
Methodological Answer: A general synthesis involves coupling reactions in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base. For example, a procedure analogous to the synthesis of related pyridazine derivatives uses 1.1 mmol of an alkyl chloride (RCH₂Cl) with 1 mmol of a thiol precursor under stirring at room temperature . Post-synthesis, structural confirmation requires:
- NMR spectroscopy : Analyze aromatic proton environments (e.g., 4-fluorophenyl methyl group δ ~4.8 ppm, thiazole protons δ ~7.1 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 383.12 for C₁₇H₁₅FN₄O₂S) .
- X-ray crystallography (if crystalline): Validate stereochemistry and hydrogen bonding motifs observed in similar dihydropyridazine analogs .
Q. How can researchers determine the compound’s purity, and what are common impurities encountered during synthesis?
Methodological Answer: Purity assessment typically employs reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Pharmacopeial guidelines recommend ≤0.5% for any single impurity . Common impurities include:
- Unreacted intermediates : Residual 4-fluorobenzylamine or thiazole-2-amine derivatives.
- Oxidation byproducts : 6-oxo groups may form sulfoxide or sulfone derivatives under harsh conditions.
- Solvent residues : DMF or THF traces detected via GC-MS.
Quantitative impurity profiling requires spiking experiments with reference standards .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing side reactions in large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary solvent (DMF vs. acetonitrile), temperature (0°C to 25°C), and base (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions. For example, K₂CO₃ in DMF at 20°C achieves >85% yield in small-scale reactions .
- Flow chemistry : Continuous flow systems reduce side reactions (e.g., hydrolysis) by precise control of residence time and mixing efficiency.
- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution rates .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound’s bioactivity?
Methodological Answer:
- Fragment-based design : Synthesize analogs with modifications to the fluorophenyl (e.g., chloro, methyl substituents) or thiazole (e.g., 5-methyl vs. 5-ethoxy) moieties.
- Enzymatic assays : Test inhibition against target enzymes (e.g., kinases or proteases) under standardized conditions (pH 7.4, 25°C).
- Computational docking : Use SMILES strings (e.g.,
C1=CC(=CC=C1CNC(=O)C2=NN(C(=O)C=C2)C3=NC(=CS3)C)C)F) to model binding poses in active sites .
Q. How should researchers address contradictions between in vitro enzyme inhibition data and cellular activity?
Methodological Answer:
- Solubility checks : Measure compound solubility in assay buffers (e.g., PBS vs. cell media). Poor solubility may artificially reduce cellular potency.
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets.
- Metabolic stability : Pre-incubate the compound with liver microsomes to assess degradation rates that may explain discrepancies .
Q. What computational strategies are recommended for modeling the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Utilize InChIKey descriptors (
ZQCHETVSUZOVQH-UHFFFAOYSA-N) to align the compound in target active sites (e.g., using AutoDock Vina). - MD simulations : Run 100-ns trajectories to analyze binding stability and hydration effects.
- QSAR modeling : Correlate electronic parameters (e.g., logP, polar surface area) with activity data to predict optimized analogs .
Q. What experimental approaches validate the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- Liver microsome assays : Incubate with human or rodent microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP450 inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms to assess drug-drug interaction risks.
- Metabolite identification : Use high-resolution MSⁿ to characterize hydroxylated or glucuronidated derivatives .
Q. How can researchers design derivatives with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- Lipophilicity optimization : Aim for logD values between 2–3 via substituent modifications (e.g., replacing thiazole with oxazole).
- P-gp efflux assays : Measure basal-to-apical transport in MDCK-MDR1 cells to identify P-gp substrates.
- In silico BBB prediction : Use tools like SwissADME to prioritize compounds with high BBB scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
